2-(Difluoromethyl)-5-(trifluoromethoxy)benzoic acid
Description
2-(Difluoromethyl)-5-(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound. The presence of both difluoromethyl and trifluoromethoxy groups makes it a unique molecule with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine atoms can significantly alter the chemical and physical properties of the compound, enhancing its stability, lipophilicity, and bioavailability.
Properties
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c10-7(11)5-2-1-4(17-9(12,13)14)3-6(5)8(15)16/h1-3,7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFPXXXJWAPXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzoic acid derivatives using difluoromethylating and trifluoromethylating reagents under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processesThe reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(Difluoromethyl)-5-(trifluoromethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs with improved efficacy and stability.
Industry: The compound is used in the production of advanced materials with enhanced properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-5-(trifluoromethoxy)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 2-(Difluoromethyl)benzoic acid
- 5-(Trifluoromethoxy)benzoic acid
Comparison: 2-(Difluoromethyl)-5-(trifluoromethoxy)benzoic acid is unique due to the presence of both difluoromethyl and trifluoromethoxy groups on the same aromatic ring. This dual substitution can result in distinct chemical and physical properties compared to compounds with only one of these groups. For example, the combination of these groups can enhance the compound’s lipophilicity and stability, making it more suitable for certain applications in pharmaceuticals and materials science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
